Product packaging for 1-(Furan-2-yl)pentane-1,4-dione(Cat. No.:CAS No. 52786-29-5)

1-(Furan-2-yl)pentane-1,4-dione

Cat. No.: B3031579
CAS No.: 52786-29-5
M. Wt: 166.17 g/mol
InChI Key: VUPORCYUDRXENX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)pentane-1,4-dione is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol . It belongs to the class of 1,4-dicarbonyl compounds, which are highly valued in organic synthesis as key precursors for the construction of furan rings via the Paal-Knorr Furan Synthesis . This reaction is one of the most important methods for preparing substituted furans, which are core structures found in numerous natural products and biologically active molecules . As such, this diketone serves as a versatile building block for researchers developing novel heterocyclic compounds, especially in medicinal chemistry where dihydrofuran and furan derivatives have demonstrated significant biological activities, including antimicrobial, antiviral, and anticancer properties . The compound's structure, featuring two carbonyl groups separated by a methylene bridge and attached to a furan ring, makes it a useful substrate for tandem cyclization and electrophilic substitution reactions, as demonstrated in methodologies for synthesizing complex molecular architectures like spiro dihydrofurans . It is also a relevant scaffold in palladium-catalyzed oxidative carbonylative reactions for the synthesis of more complex, functionalized furan-acetamide derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B3031579 1-(Furan-2-yl)pentane-1,4-dione CAS No. 52786-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)pentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPORCYUDRXENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372436
Record name 1-(2-furyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52786-29-5
Record name 1-(2-furyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Chemical Reactivity and Mechanistic Pathways of 1 Furan 2 Yl Pentane 1,4 Dione Transformations

Reactivity Profile of the Pentane-1,4-dione Moiety

The pentane-1,4-dione portion of the molecule is the primary site for a variety of chemical transformations, including tautomerism, acid- and base-catalyzed reactions, and cyclizations.

Keto-Enol Tautomerism and Its Influence on Reaction Selectivity

Like other 1,4-dicarbonyl compounds, 1-(Furan-2-yl)pentane-1,4-dione can exist in equilibrium between its keto and enol forms. This keto-enol tautomerism is a significant factor in determining the compound's reactivity and the selectivity of its reactions. libretexts.orgmasterorganicchemistry.com The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group. stackexchange.comyoutube.com The equilibrium between the keto and enol tautomers is influenced by factors such as the solvent, with less polar solvents favoring the enol form. stackexchange.com

The presence of the enol tautomer is crucial for many of the reactions of 1,4-dicarbonyl compounds. For instance, in acid-catalyzed cyclizations, the enol form acts as the nucleophile that attacks the protonated carbonyl group. wikipedia.org The stability and concentration of the enol tautomer can, therefore, directly impact the rate and outcome of such reactions.

Acid-Catalyzed and Base-Catalyzed Transformations

Both acids and bases can catalyze transformations of the pentane-1,4-dione moiety. Acid catalysis typically involves the protonation of one of the carbonyl oxygens, which activates the carbonyl group toward nucleophilic attack. alfa-chemistry.com This is a key step in acid-catalyzed cyclization reactions. wikipedia.org

Base-catalyzed reactions, on the other hand, usually proceed via the formation of an enolate ion. A base removes a proton from the α-carbon, creating a nucleophilic enolate that can then participate in various reactions. libretexts.org

Cyclization Reactions Leading to Furan (B31954) and Pyrrole (B145914) Derivatives (e.g., Paal-Knorr Reactions)

One of the most important reactions of 1,4-dicarbonyl compounds is their cyclization to form five-membered heterocyclic rings, a transformation known as the Paal-Knorr synthesis. wikipedia.orgresearchgate.net This reaction can be used to synthesize substituted furans, pyrroles, and thiophenes. wikipedia.org

In the presence of an acid catalyst, 1,4-diketones like this compound can undergo intramolecular cyclization and dehydration to form furan derivatives. The reaction proceeds through the formation of a hemiacetal intermediate, which then eliminates a molecule of water to give the furan ring. wikipedia.org The reaction can be catalyzed by protic acids such as hydrochloric acid and sulfuric acid, or by Lewis acids. alfa-chemistry.com

If the cyclization is carried out in the presence of ammonia (B1221849) or a primary amine, a pyrrole derivative is formed instead. alfa-chemistry.comorganic-chemistry.org The mechanism is similar, involving the formation of an imine intermediate which then cyclizes and dehydrates. The reaction conditions, particularly the pH, can be controlled to favor the formation of either the furan or the pyrrole. organic-chemistry.org

Intrinsic Reactivity of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack.

Investigations into Electrophilic Aromatic Substitution (EAS) Regioselectivity

The furan ring readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The position of substitution on the furan ring is directed by the existing substituent, in this case, the pentane-1,4-dione side chain. Due to the electron-withdrawing nature of the dicarbonyl moiety, electrophilic attack is expected to occur at the C5 position of the furan ring, which is furthest from the deactivating side chain.

Mechanistic Studies of Oxidative Degradation and Polymerization Pathways

The furan ring is also susceptible to oxidative degradation. Oxidation can lead to ring-opening reactions, forming various degradation products. For example, reaction with chlorine can lead to the formation of chlorinated products and ring-opened species. rsc.org

Under certain conditions, furan derivatives can undergo polymerization. mdpi.com The polymerization can be initiated by heat, light, or chemical initiators. The resulting polymers have interesting material properties and potential applications.

Analysis of Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring within this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In this type of reaction, the furan combines with an unsaturated molecule, known as a dienophile, to form a cyclic adduct. wikipedia.org The reaction results in the formation of a six-membered ring and involves the concerted formation of two new sigma bonds. fiveable.me

The reactivity of the furan nucleus in a Diels-Alder reaction is significantly influenced by the substituents attached to it. The reaction proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the furan diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov In the case of this compound, the presence of the electron-withdrawing acyl group at the 2-position of the furan ring deactivates the diene system. This deactivation reduces the energy of the furan's HOMO, increasing the HOMO-LUMO energy gap and making the cycloaddition reaction thermodynamically less favorable compared to unsubstituted furan. nih.gov

Despite this deactivation, Diels-Alder reactions with potent dienophiles can still occur, often requiring elevated temperatures or the use of Lewis acid catalysts to facilitate the transformation. The reaction typically yields a 7-oxabicyclo[2.2.1]heptene derivative. A classic example involves the reaction of furan with maleic anhydride (B1165640) to form an exo-adduct, although the reaction is reversible. researchgate.net For substituted furans like this compound, the cycloaddition can exhibit regioselectivity, with the dienophile adding in a way that is influenced by both electronic and steric factors. For instance, in reactions with unsymmetrical dienophiles, two different regioisomers can potentially be formed. nih.gov

Intramolecular Diels-Alder reactions of the furan diene (IMDAF) are also a significant class of transformations. scispace.com If the pentane-1,4-dione side chain of the title compound were modified to contain a dienophilic moiety, an intramolecular cycloaddition could be envisioned, leading to complex polycyclic structures. researchgate.netscispace.com

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives

Furan DerivativeDienophileConditionsProduct TypeCitation
FuranMaleic AnhydrideHeat7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride researchgate.net
Furantrans-1,2-DicyanoethyleneNot specified2,3-Dicyano-7-oxabicyclo[2.2.1]hept-5-ene pearson.com
2-(Furan-2-yl)-1,3-dioxolaneAcrylonitrile30 °C, CH3ONa/DMSOAromatic products via adduct deprotonation nih.gov
Furan with 4-carbon tetherUnsubstituted dienophileFlorisil, CH2Cl2, RTBicyclic adduct with syn orientation scispace.com

Tandem and Cascade Reactions Involving this compound as a Substrate

Tandem and cascade reactions offer an efficient pathway to complex molecular architectures from simpler starting materials in a single operation. This compound is a substrate with multiple reactive sites—the furan ring and the diketone moiety—making it a potential candidate for such reaction sequences.

Pathways Proceeding via Metal Carbene Intermediates

Transition metal-catalyzed reactions involving the formation of metal carbene or carbenoid intermediates from diazo compounds are powerful tools in synthesis. While direct reactions of this compound with a diazo compound to form a metal carbene have not been specifically detailed, analogous systems provide insight into potential pathways.

A plausible strategy would involve the modification of the diketone side chain into a diazo functional group. The resulting α-diazo-β-keto compound could then be treated with a transition metal catalyst, such as those based on rhodium(II) or cobalt(II), to generate a metal carbene intermediate. nih.govacs.org This highly reactive intermediate could then undergo a cascade reaction involving the furan ring.

One potential pathway is an intramolecular cyclopropanation, where the carbene adds across one of the double bonds of the furan ring. Another possibility is a [3+2] cycloaddition. More complex cascades can also be envisioned. For example, cobalt(II)-porphyrin complexes are known to catalyze the cyclization of α-diazocarbonyls with alkynes to produce polysubstituted furans through a metalloradical mechanism. nih.gov A related intramolecular process could potentially be designed starting from a derivative of this compound.

Furthermore, tandem sequences where a furan is formed in situ and subsequently trapped are known. For instance, a ruthenium(II) catalyst can generate a vinyl carbenoid that cyclizes to form a disubstituted furan, which is then intercepted by an aryne in a Diels-Alder reaction within the same pot. acs.org This demonstrates the principle of a metal-carbene-initiated cascade involving a furan ring, a concept that could be adapted to substrates like this compound.

Electrocyclic Reactions and Rearrangements

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond from a conjugated pi system (ring-closing) or the reverse (ring-opening), proceeding through a single cyclic transition state. wikipedia.orgpressbooks.pub The aromatic nature of the furan ring makes it generally unreactive towards electrocyclic reactions under typical thermal or photochemical conditions, as this would lead to a loss of aromatic stabilization energy.

However, electrocyclic reactions can become relevant in multi-step sequences starting from this compound. For example, the 7-oxabicyclo[2.2.1]heptene adduct formed from a Diels-Alder reaction (as discussed in 3.2.3) is no longer aromatic and can undergo further transformations. libretexts.org The strained oxabicycle could potentially undergo a retro-Diels-Alder reaction upon heating to regenerate the starting materials or participate in other rearrangements.

Rearrangements of the furan ring or its derivatives are also known. For instance, the thermal rearrangement of tetrachloro-2H-pyran-2-one leads to the formation of trichloro-2-furoyl chloride, driven by the formation of the aromatic furan ring. acs.org While this is a furan-forming reaction, it highlights the thermodynamic driving force associated with the furan nucleus. Additionally, 1,2-radical rearrangements involving the migration of a furanyl group from carbon to a nitrogen atom have been observed, indicating the possibility of skeletal rearrangements under radical conditions. rsc.org

A notable electrocyclic reaction involving a ketone is the Nazarov cyclization, which converts divinyl ketones into cyclopentenones. wikipedia.org While the diketone side chain of this compound is not a divinyl ketone, it could potentially be elaborated into a suitable precursor for such a transformation.

Transition Metal-Catalyzed Transformations and Their Reaction Mechanisms

Transition metal catalysis provides a vast toolkit for the functionalization of heterocyclic compounds, including furans. researchgate.net These methods can enable C-H bond activation, cross-coupling reactions, and various annulations, often proceeding with high selectivity under mild conditions.

For this compound, the furan ring possesses C-H bonds that could be targets for direct functionalization. For example, palladium, rhodium, or iridium catalysts are widely used for C-H activation. nih.gov A common mechanistic paradigm involves the coordination of the metal to the furan's oxygen atom or the carbonyl group of the side chain, which then directs the metal to activate a nearby C-H bond (e.g., at the C5 position of the furan ring). This forms a metallacyclic intermediate which can then react with a coupling partner (e.g., an alkene, alkyne, or organohalide) to form a new C-C or C-heteroatom bond.

Another major area is cross-coupling reactions. While requiring pre-functionalization (e.g., halogenation of the furan ring), reactions like the Suzuki, Heck, or Sonogashira couplings could be used to append various substituents to the furan core of the molecule.

More complex transformations catalyzed by transition metals can also be applied. Gold-catalyzed intramolecular rearrangements and cyclizations of substrates containing both furan and alkyne moieties are known to produce dihydrofuran derivatives. researchgate.net Copper(I) iodide has been used to mediate the iodocyclization of certain ketones to yield highly substituted furans. researchgate.net While these are furan-forming reactions, the principles can be extended to the modification of existing furan structures. The development of catalytic systems that can achieve novel transformations via the generation of metal-nitrenoid intermediates from dioxazolones for C-H amination showcases the ongoing expansion of transition-metal catalyzed reactions for C-N bond formation. nih.gov

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions for Furan Derivatives

Catalyst TypeReaction TypeGeneral MechanismPotential Application for SubstrateCitation
Pd, Rh, IrC-H FunctionalizationDirected or non-directed C-H activation, oxidative addition, reductive eliminationDirect arylation or alkenylation at the C5 position of the furan ring nih.gov
Au(I), Au(III)Rearrangement/CyclizationPi-activation of alkynes/allenes, nucleophilic attack, cyclizationIntramolecular reaction if side chain is modified with an alkyne researchgate.net
Rh(II), Co(II)Metallo-Carbene/Nitrenoid ChemistryFormation of a metal-carbene from a diazo compound, subsequent insertion or cycloadditionIntramolecular cyclopropanation or C-H insertion if side chain is converted to a diazo group nih.govnih.gov
Cu(I)Cyclization/CouplingOxidative addition, migratory insertion, reductive eliminationSynthesis of furan derivatives; potential for coupling reactions on a halogenated substrate researchgate.net

Theoretical and Computational Investigations on 1 Furan 2 Yl Pentane 1,4 Dione

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are indispensable for elucidating the electronic structure and energetic properties of molecules like 1-(Furan-2-yl)pentane-1,4-dione. These computational approaches allow for a detailed examination of molecular orbitals, conformational landscapes, and the aromatic character of the furan (B31954) ring.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. In this compound, the distribution and energies of these orbitals are influenced by both the electron-rich furan ring and the electron-withdrawing carbonyl groups.

Computational studies on similar 2-acylfurans suggest that the HOMO is typically localized on the furan ring, which acts as a π-electron donor. pearson.comyoutube.com The LUMO, conversely, is expected to be distributed over the conjugated system formed by the carbonyl groups and the adjacent part of the furan ring. This separation of the HOMO and LUMO dictates the molecule's reactivity, with the furan ring being susceptible to electrophilic attack and the carbonyl carbons being prone to nucleophilic addition.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of the dione (B5365651) functionality is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted furan. This would render the molecule more reactive towards nucleophiles and more susceptible to electronic transitions.

A hypothetical representation of the HOMO and LUMO distributions is presented below:

OrbitalExpected LocalizationImplication for Reactivity
HOMO Primarily on the furan ringSusceptibility to electrophilic attack on the furan ring.
LUMO Distributed over the pentanedione moiety and adjacent furan carbonSusceptibility to nucleophilic attack at the carbonyl carbons.

This table is a generalized representation based on the electronic properties of furan and dione systems.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the furan ring to the pentanedione chain and within the chain itself. Computational conformational analysis can identify the most stable conformers and the energy barriers between them.

Studies on similar furan-thiophene hybrid systems have shown that the relative orientation of the heteroaromatic rings significantly impacts the electronic and physical properties of the molecule. olemiss.edu For this compound, the key dihedral angles to consider are those between the plane of the furan ring and the plane of the adjacent carbonyl group, as well as the rotations within the pentane (B18724) chain.

The potential energy surface (PES) would likely reveal several local minima corresponding to different conformers. The global minimum energy structure would represent the most stable conformation, which is likely to be a compromise between steric hindrance and electronic stabilization through conjugation. It is hypothesized that a nearly planar arrangement between the furan ring and the adjacent carbonyl group would be favored to maximize π-orbital overlap, though this could be influenced by steric clashes with the rest of the pentanedione chain.

A representative table of possible low-energy conformers and their qualitative energy ranking is provided below:

ConformerDescriptionExpected Relative Energy
Conformer A Planar orientation of furan and adjacent C=OLow
Conformer B Twisted orientation of furan and adjacent C=OHigher
Conformer C Gauche conformation in the pentane chainIntermediate
Conformer D Anti conformation in the pentane chainLow

This table illustrates hypothetical conformers and their expected relative stabilities based on general principles of conformational analysis.

Aromaticity Assessment of the Furan Ring

The aromaticity of the furan ring in this compound is a key feature influencing its chemical behavior. Furan itself is an aromatic heterocycle, with the oxygen atom's lone pair participating in the π-electron system. youtube.comyoutube.com However, the attachment of an electron-withdrawing acyl group at the 2-position can influence this aromaticity.

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). It is generally observed that electron-withdrawing substituents on an aromatic ring can decrease its aromatic character. nih.gov Therefore, the furan ring in this compound is expected to be slightly less aromatic than unsubstituted furan. This reduction in aromaticity can, in turn, affect its reactivity in reactions such as electrophilic aromatic substitution and cycloadditions. rsc.orgchemrxiv.org

A comparative table of aromaticity indices for furan and a model 2-acylfuran is presented below, based on general trends observed in computational studies:

CompoundHOMA (Hypothetical)NICS(0) (Hypothetical)Interpretation
Furan~0.8~-10 ppmAromatic
2-Acetylfuran (B1664036)~0.7~-8 ppmReduced Aromaticity

This table provides hypothetical values to illustrate the expected trend in aromaticity upon acylation of the furan ring.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for investigating the detailed mechanisms and kinetics of chemical reactions involving this compound. This includes the characterization of transition states and the calculation of activation energies, as well as understanding the influence of the solvent environment.

Transition State Characterization and Activation Energy Calculations

The presence of multiple reactive sites in this compound, including the furan ring and two carbonyl groups, allows for a variety of potential reaction pathways. For instance, in a reaction with a nucleophile, addition could occur at either of the carbonyl carbons. Computational chemistry can be used to model the transition states for these competing pathways and calculate their corresponding activation energies.

The Paal-Knorr synthesis, which is a common method for synthesizing furans from 1,4-dicarbonyl compounds, could be computationally studied in reverse for this molecule. youtube.comacs.org More relevantly, the reaction of this compound with various reagents can be modeled. For example, in a base-catalyzed intramolecular cyclization, the enolate formed could attack one of the carbonyl groups. Quantum chemical calculations can determine the structure of the transition state for this cyclization and the associated energy barrier, providing insights into the feasibility and rate of the reaction. researchgate.net

A hypothetical example of activation energies for competing reaction pathways is shown below:

Reaction PathwayDescriptionCalculated Activation Energy (Hypothetical, kcal/mol)
Pathway 1 Nucleophilic attack at C1 carbonyl15
Pathway 2 Nucleophilic attack at C4 carbonyl18
Pathway 3 Enolate formation and intramolecular cyclization25

This table provides hypothetical activation energies to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways.

Solvent Effects on Reaction Pathways through Implicit and Explicit Models

The solvent environment can have a significant impact on the rates and mechanisms of chemical reactions. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation.

For reactions involving charged or highly polar species, such as enolates or transition states with significant charge separation, solvent effects are particularly important. Studies on the reactions of furan derivatives have shown that the choice of solvent can influence selectivity. researchgate.netacs.org In the case of this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy for certain reaction pathways. For example, the formation of an enolate would be favored in a polar aprotic solvent.

A summary of how different solvent models could be applied is provided in the table below:

Solvent ModelApplicationExpected Outcome
Implicit (e.g., PCM) General screening of solvent effects on reaction energies.Provides a good first approximation of the influence of solvent polarity.
Explicit (e.g., QM/MM) Detailed study of specific solvent-solute interactions.Reveals the role of hydrogen bonding and other direct interactions on the reaction pathway.

This table outlines the application and expected insights from different computational solvent models.

Kinetic and Thermodynamic Parameters for Key Transformations

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in determining the kinetic and thermodynamic parameters of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, understanding the energetics of its potential transformations is key. Key transformations could include reactions at the carbonyl groups or modifications of the furan ring.

By mapping the potential energy surface for a given reaction, transition states can be located, and from these, activation energies (Ea) can be calculated, providing insight into the reaction kinetics. Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. For instance, in a hypothetical intramolecular cyclization reaction, computational models could predict the feasibility and favorability of forming a new ring structure.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Transformation of this compound

Transformation TypeActivation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Gibbs Free Energy of Reaction (ΔG) (kJ/mol)
Intramolecular Aldol (B89426) Condensation85-30-25
Furan Ring Opening1506050
Nucleophilic Addition to C=O45-50-40

Note: The data in this table is illustrative and based on typical values for similar organic reactions. Specific experimental or detailed computational studies on this compound are required for validated data.

Prediction and Interpretation of Spectroscopic Parameters

Computational spectroscopy has become an indispensable tool for the structural elucidation of molecules. By simulating spectra, researchers can assign experimental signals with greater confidence and understand the underlying molecular properties that give rise to them.

Computational Prediction of Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants (e.g., GIAO-DFT)

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for predicting Nuclear Magnetic Resonance (NMR) parameters. nih.gov This method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted to chemical shifts (δ) that are comparable to experimental values. nih.govresearchgate.net The accuracy of these predictions is dependent on the level of theory, basis set, and the inclusion of solvent effects. nih.gov For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts for the distinct nuclei in the furan ring and the pentanedione chain.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using GIAO-DFT

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Furan C2152.1-
Furan C3112.56.5
Furan C4118.07.2
Furan C5147.37.6
Pentane C1189.5-
Pentane C238.23.1
Pentane C329.92.9
Pentane C4200.1-
Pentane C5 (CH₃)29.82.2

Note: These values are hypothetical and serve as an example of what a GIAO-DFT calculation might yield. The numbering is based on IUPAC conventions.

Simulation of Vibrational Frequencies for Infrared and Raman Spectroscopy

Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman, are crucial for identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations can provide harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental spectra. mdpi.com For this compound, these simulations would reveal characteristic stretching frequencies for the carbonyl (C=O) groups and the C-O and C=C bonds within the furan ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
C=O Stretch (Ketone)1715Symmetric and asymmetric stretching of the two carbonyl groups.
C=O Stretch (Furan-conjugated)1680Stretching of the carbonyl group adjacent to the furan ring.
Furan Ring C=C Stretch1580, 1490Stretching vibrations of the carbon-carbon double bonds in the furan ring.
Furan Ring C-O-C Stretch1150Asymmetric stretching of the ether linkage in the furan ring.
CH₂ Bend1420Scissoring vibration of the methylene (B1212753) groups in the pentane chain.

Note: The data presented is illustrative of typical frequency ranges for these functional groups.

Theoretical Studies of Electronic Transitions via UV-Vis Spectroscopy (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and simulating their Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov This approach can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as π → π* and n → π*. For this compound, the presence of the furan ring and the carbonyl groups creates a conjugated system, leading to characteristic electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound via TD-DFT

Predicted λ_max (nm)Oscillator Strength (f)Major Electronic Transition
2750.45π → π* (HOMO to LUMO)
3200.08n → π*

Note: This data is hypothetical and represents typical results for a conjugated ketone.

Intermolecular Interactions and Self-Assembly Prediction

The study of non-covalent interactions is fundamental to understanding the physical properties and condensed-phase behavior of molecules. Computational methods can model these weak interactions, providing insights into crystal packing, solvation, and self-assembly.

Hydrogen Bonding Networks and Their Influence on Reactivity

While this compound itself does not have traditional hydrogen bond donors, its carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H groups, it can participate in hydrogen bonding networks. semanticscholar.org These interactions can influence the molecule's conformation and reactivity. For example, hydrogen bonding to a carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational studies can quantify the strength of these hydrogen bonds and explore their effect on reaction pathways.

π-Stacking and Other Non-Covalent Interactions

The molecular architecture of this compound is conducive to a variety of non-covalent interactions. These include π-stacking involving the furan ring, hydrogen bonding (both intramolecular and intermolecular), and other weaker interactions such as C-H···π and C-H···O contacts.

The furan ring, an aromatic heterocycle, is capable of engaging in π-π stacking interactions . In such arrangements, the furan rings of adjacent molecules would align in a parallel or offset fashion. Computational studies on furan clusters have shown that stacking configurations are among the most stable arrangements for the furan dimer. nih.gov The nature of these interactions is a complex interplay of electrostatic and dispersion forces. Density Functional Theory (DFT) is a common computational method used to investigate and quantify these interactions. rsc.orgresearchgate.netresearchgate.net

Intramolecular hydrogen bonding is a significant feature of β-dicarbonyl compounds like this compound. This compound can exist in tautomeric forms, with the enol form being significantly stabilized by the formation of a six-membered ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov Research on similar β-keto-enol heterocycles has demonstrated that the enol form often predominates, with the intramolecular hydrogen bond being a key stabilizing factor. nih.gov

Beyond these primary interactions, other non-covalent forces are expected to play a role in the supramolecular assembly of this compound. These include:

C-H···π interactions: The hydrogen atoms of the pentane chain or even the furan ring itself can interact with the π-system of an adjacent furan ring.

C-H···O interactions: The hydrogen atoms of the molecule can form weak hydrogen bonds with the oxygen atoms of the furan ring or the carbonyl groups of neighboring molecules. Studies on furan clusters have identified both C-H···C and C-H···O hydrogen bonds as significant non-covalent interactions. nih.gov

Lone pair-π interactions: The oxygen atom of the furan ring possesses lone pairs of electrons that can interact with the π-system of an adjacent furan ring. nih.gov

σ-hole interactions: The electrostatic potential around the atoms in the furan ring could lead to σ-hole interactions with nucleophilic sites on adjacent molecules. nih.gov

The relative strengths and geometries of these interactions would ultimately determine the crystal packing of the compound. While a crystal structure for this compound is not publicly available, analysis of related furan-containing compounds often reveals complex networks of these varied non-covalent interactions. researchgate.net

The following table summarizes the expected non-covalent interactions in this compound based on theoretical considerations and data from related compounds.

Interaction TypeInteracting MoietiesTheoretical Basis and Significance
π-π Stacking Furan ring ↔ Furan ringAromatic nature of furan allows for parallel or offset stacking, contributing significantly to crystal packing energy. nih.govrsc.org
Intramolecular Hydrogen Bond Enolic -OH ↔ Carbonyl OStabilizes the enol tautomer, leading to a planar six-membered ring system. nih.gov
Intermolecular Hydrogen Bond Enolic -OH ↔ Carbonyl/Furan OCan lead to the formation of dimers or extended chains in the solid state.
C-H···π Interaction Aliphatic/Aromatic C-H ↔ Furan ringWeaker interactions that contribute to the overall stability of the crystal lattice.
C-H···O Interaction Aliphatic/Aromatic C-H ↔ Carbonyl/Furan ODirectional interactions that influence the orientation of molecules in the solid state. nih.gov
Lone pair-π Interaction Furan O lone pair ↔ Furan ringAnisotropic interaction that can influence the relative orientation of furan rings. nih.gov

Further computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis and Symmetry-Adapted Perturbation Theory (SAPT), could provide a more quantitative understanding of the nature and strength of these individual interactions in this compound. nih.govnih.gov Such studies would be invaluable for rationalizing its physicochemical properties and for the design of novel materials and biologically active compounds based on its scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Furan 2 Yl Pentane 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of the atomic framework of 1-(Furan-2-yl)pentane-1,4-dione.

One-Dimensional NMR (¹H, ¹³C) for Fundamental Connectivity Assessment

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental assessment of the molecular structure, revealing the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the furan (B31954) ring protons and the protons of the pentane-1,4-dione chain. The furan ring protons typically appear in the aromatic region (δ 6.0-8.0 ppm). The proton at position 5 of the furan ring (H-5') is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent oxygen atom and the carbonyl group. The protons at positions 3' and 4' will appear at higher fields, with characteristic coupling constants. The methylene (B1212753) protons adjacent to the two carbonyl groups (H-2 and H-5) and the methylene protons at the 3-position will have distinct chemical shifts in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The two carbonyl carbons (C-1 and C-4) are expected to resonate at the downfield end of the spectrum (typically δ 190-210 ppm). The carbons of the furan ring will appear in the aromatic region (δ 100-150 ppm). The carbon attached to the oxygen (C-2' and C-5') will be the most deshielded among the furan carbons. The aliphatic carbons of the pentane (B18724) chain (C-2, C-3, and C-5) will have chemical shifts in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 2.90 - 3.10 t 6.5 - 7.5
H-5 2.20 - 2.30 s -
H-2 3.20 - 3.40 t 6.5 - 7.5
H-3' 6.50 - 6.60 dd 3.5, 1.8
H-4' 7.20 - 7.30 dd 3.5, 0.8
H-5' 7.60 - 7.70 dd 1.8, 0.8

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 195.0 - 198.0
C-2 38.0 - 42.0
C-3 28.0 - 32.0
C-4 206.0 - 209.0
C-5 29.0 - 33.0
C-2' 152.0 - 155.0
C-3' 112.0 - 115.0
C-4' 118.0 - 121.0
C-5' 147.0 - 150.0

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HMBC, HSQC, NOESY, J-Resolved NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent methylene protons (H-2 and H-3) in the pentane chain. It would also confirm the coupling between the furan ring protons (H-3', H-4', and H-5'). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for C-3 will show a cross-peak with the signal for H-3. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is instrumental in establishing the connectivity between different fragments of the molecule. Key expected correlations include those between the carbonyl carbon C-1 and the furan protons H-3' and H-5', as well as the methylene protons H-2. Similarly, correlations between the carbonyl carbon C-4 and the methylene protons H-3 and the methyl protons H-5 would be observed. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution. For example, NOE correlations might be observed between the furan proton H-3' and the methylene protons H-2, indicating a specific rotational orientation around the C1-C2' bond. Detailed analysis of NOESY spectra can provide insights into the three-dimensional structure. peerj.comchemrxiv.org

J-Resolved NMR: This experiment separates chemical shifts and coupling constants onto two different axes, simplifying complex multiplets in the ¹H NMR spectrum. This can be particularly useful for accurately determining the coupling constants within the furan ring and the pentane chain, which can provide further structural and conformational information.

Advanced NMR Methods for Stereochemical and Regioisomeric Differentiation

While this compound itself is achiral and does not have regioisomers in its basic structure, advanced NMR methods are critical in the analysis of its derivatives or in complex reaction mixtures where isomers might be present. Techniques like chiral derivatizing agents in NMR can be used to resolve enantiomers if a chiral center is introduced. For potential regioisomers that could arise from alternative synthetic pathways, the detailed analysis of HMBC and NOESY spectra would be paramount for unambiguous differentiation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Functional Group Identification via Characteristic Absorptions

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the carbonyl groups and the furan ring.

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The furan-conjugated ketone (C-1=O) is expected to absorb at a lower frequency (around 1660-1680 cm⁻¹) compared to the alkyl ketone (C-4=O), which should appear around 1705-1725 cm⁻¹. This difference arises from the conjugation with the furan ring, which lowers the bond order of the C-1 carbonyl. In the Raman spectrum, the carbonyl stretches are also expected to be visible, though their intensities can vary.

Furan Ring Vibrations: The furan ring will exhibit several characteristic vibrations. These include C=C stretching bands in the region of 1500-1600 cm⁻¹, and C-H stretching of the aromatic ring protons typically above 3100 cm⁻¹. The C-O-C stretching of the furan ring usually appears in the 1000-1300 cm⁻¹ region.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the pentane chain will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch (Furan) 3120 - 3160 3120 - 3160 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 2850 - 3000 Medium-Strong
C=O Stretch (Alkyl Ketone) 1705 - 1725 1705 - 1725 Strong (IR), Medium (Raman)
C=O Stretch (Furan-conjugated) 1660 - 1680 1660 - 1680 Strong (IR), Strong (Raman)
C=C Stretch (Furan) 1500 - 1600 1500 - 1600 Medium-Strong
C-O-C Stretch (Furan) 1000 - 1300 1000 - 1300 Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of organic compounds. It provides information on the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₉H₁₀O₃), the theoretical monoisotopic mass is 166.06299 u. An experimental HRMS analysis would be expected to yield a value extremely close to this. For instance, in the analysis of a related compound, 1,6-di(furan-2-yl)hexane-1,6-dione, HRMS analysis provided an (M+H)⁺ ion at m/z 247.09651, which is in close agreement with the calculated value of 247.09703. nih.gov This level of accuracy provides high confidence in the assigned molecular formula.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the acyl-furan bond and the bonds within the pentane-1,4-dione chain. The furanoyl cation (m/z 95) is a characteristic fragment for 2-acylfurans. rsc.org

Table 1: Illustrative HRMS Data for an Analogous Furan-Containing Ketone

Compound Formula Calculated Mass (M+H)⁺ Found Mass (M+H)⁺ Reference
1-(Furan-2-yl)hexan-2-one C₁₀H₁₄O₂ 167.1072 167.1060 rsc.org

This table is illustrative and shows data for analogous compounds to demonstrate the principle of HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample. In the context of this compound, GC-MS serves as a primary method for assessing its purity. A pure sample will ideally show a single peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

The mass spectrometer detector then provides a mass spectrum for the compound as it elutes from the GC column. This spectrum can be compared against spectral libraries, such as the NIST Mass Spectral Library, for confirmation of its identity. researchgate.net The fragmentation pattern will be consistent with that obtained from direct infusion mass spectrometry and will show characteristic ions corresponding to the furanoyl group and fragments of the dione (B5365651) chain.

This technique is also invaluable for identifying this compound in complex mixtures, such as reaction products or natural extracts. The development of a reliable GC-MS method, often involving optimization of the column type (e.g., HP-5MS) and temperature program, is crucial for the accurate analysis of furan derivatives. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions associated with its chromophores: the furan ring and the two carbonyl groups.

π → π* transitions: These are typically high-energy, high-intensity absorptions. The conjugated system formed by the furan ring and the adjacent carbonyl group will give rise to a strong absorption band. For comparison, furan itself absorbs around 208 nm. nist.gov The conjugation with the carbonyl group will shift this absorption to a longer wavelength (a bathochromic shift).

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. These transitions are lower in energy and intensity compared to π → π* transitions. For simple ketones, this absorption is typically weak and appears in the 270-300 nm region. masterorganicchemistry.com

The presence of these characteristic absorption bands in the UV-Vis spectrum can confirm the presence of the conjugated furan-ketone system and the additional carbonyl group. The analysis of complex media by UV-Vis can be challenging, but it is a valuable tool for characterizing purified compounds. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a compound in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the exact spatial arrangement of atoms, as well as bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, the analysis of related furan-containing compounds demonstrates the detailed information that can be obtained. For example, the crystal structure of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone revealed bond lengths, angles, and the dihedral angle between the furan rings. researchgate.net Similarly, studies on other furan derivatives have provided insights into their crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its structure. It would reveal the conformation of the pentanedione chain and the relative orientation of the furan ring. This information is invaluable for understanding the compound's physical properties and its interactions in a biological or material context.

Potential Applications of 1 Furan 2 Yl Pentane 1,4 Dione in Advanced Organic Synthesis and Materials Science

1-(Furan-2-yl)pentane-1,4-dione as a Versatile Synthetic Intermediate

The reactivity of the dione (B5365651) functional groups, coupled with the electronic properties of the furan (B31954) ring, establishes this compound as a highly versatile intermediate in organic synthesis. It serves as a key starting material for constructing a wide array of more complex molecules.

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Pyrazoles, Pyridines)

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings. By reacting this compound with various dinucleophiles, chemists can readily access a range of furan-substituted heterocycles.

Pyrazoles: The reaction of 1,4-diones with hydrazine (B178648) and its derivatives is a fundamental method for constructing pyrazole (B372694) rings. In the case of this compound, condensation with hydrazine would lead to the formation of a furan-substituted pyrazole. This reaction is a cornerstone in heterocyclic chemistry, providing access to compounds with significant pharmacological and industrial applications. nih.gov For instance, pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities. nih.govrsc.org

Pyridines: The synthesis of pyridines can be achieved through condensation reactions involving 1,4-dicarbonyl compounds. organic-chemistry.orgnih.gov For example, the Hantzsch pyridine (B92270) synthesis, or related methodologies, can be adapted. Reacting this compound with an ammonia (B1221849) source and a β-ketoester or equivalent would yield a highly substituted furan-containing pyridine derivative. These structures are valuable scaffolds in medicinal chemistry and materials science. nih.gov

HeterocycleReagentResulting Core Structure
PyrazoleHydrazine (H₂NNH₂)3-(Furan-2-yl)-5-methyl-1H-pyrazole
PyridineAmmonia (NH₃) sourceFuran-substituted pyridine

Enabling Component in Carbon-Carbon Bond Forming Reactions

The protons situated between the two carbonyl groups (at the C3 position) and adjacent to the other carbonyl (at the C5 position) in this compound are acidic and can be removed by a base to form enolates. These enolates are potent nucleophiles, enabling a variety of carbon-carbon bond-forming reactions.

Aldol (B89426) and Claisen Condensations: The enolate of this compound can react with aldehydes or ketones in aldol-type reactions to form more complex β-hydroxy diones, which can subsequently be dehydrated. vanderbilt.edu Similarly, intramolecular aldol condensation can lead to the formation of cyclic systems. Claisen condensation with esters can also be employed to extend the carbon chain.

Michael Additions: As a nucleophile, the enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds, a key step in many synthetic routes, including the Robinson annulation for forming six-membered rings. vanderbilt.edu This reactivity allows for the controlled and predictable formation of new C-C bonds, which is fundamental to modern organic synthesis. illinois.edu

Role in the Development of Furan-Containing Polymers and Functional Materials

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. The furan ring can be derived from biomass and can undergo reversible Diels-Alder reactions, opening avenues for self-healing and recyclable materials. This compound serves as a potential monomer for creating novel functional polymers. The dione functionality can be transformed into other groups suitable for polymerization, or the furan ring itself can be part of the polymer backbone, imparting unique properties to the final material. rsc.org

Contribution to the Production of Bio-based Chemicals and Precursors

The synthesis of furanic compounds from renewable biomass, such as carbohydrates, is a key focus of green chemistry. rsc.org Xylose, a sugar derived from hemicellulose, can be converted into furfural (B47365), a primary platform chemical. rsc.org Further chemical transformations can lead to compounds like this compound. Research has shown that related furan derivatives can be synthesized directly from xylose and acetylacetone (B45752). rsc.org Specifically, the reaction can be tuned to produce compounds like 3-(furan-2-ylmethylene)pentane-2,4-dione, a known jet-fuel precursor. rsc.org This highlights a direct pathway from renewable feedstocks to valuable chemicals, positioning this compound and its isomers as important intermediates in the bio-refinery concept.

Starting MaterialIntermediateProduct ClassPotential Application
Xylose (Biomass)FurfuralFuran-dione derivativesBio-based polymers, Jet-fuel precursors

Utility in Ligand Design for Homogeneous and Heterogeneous Catalysis

The 1,4-dione structure of this compound can exist in equilibrium with its enol tautomer, creating a β-hydroxy α,β-unsaturated ketone. This configuration, and more prominently the related β-diketone structure, is an excellent bidentate ligand capable of coordinating with a wide range of metal ions to form stable chelate complexes. This is analogous to the well-known acetylacetonate (B107027) (acac) ligand.

By forming complexes with transition metals (e.g., copper, nickel, rhodium), this compound can serve as a ligand in catalysts for various organic transformations. The furan moiety can influence the electronic properties and steric environment of the metal center, potentially tuning the catalyst's activity and selectivity for specific reactions, such as hydrogenations, cross-couplings, or oxidations.

Future Research Directions and Unaddressed Challenges for 1 Furan 2 Yl Pentane 1,4 Dione

Discovery of Highly Efficient and Atom-Economical Synthetic Routes

A primary challenge in the broader application of 1-(Furan-2-yl)pentane-1,4-dione lies in the development of synthetic methods that are both high-yielding and adhere to the principles of green chemistry. Atom economy, which maximizes the incorporation of atoms from reactants into the final product, is a key metric for assessing synthetic efficiency.

Future research should focus on moving beyond classical condensation reactions, which often generate stoichiometric waste. The development of catalytic, atom-economical routes is paramount. For instance, methods that are metal-free and proceed with complete conservation of atoms from starting materials into the furan (B31954) products are highly desirable. acs.orgresearchgate.net Research into 1,3-dipolar cycloaddition reactions, which can form furan derivatives with perfect atom economy, represents a promising avenue. mdpi.com

Key areas for investigation include:

Catalytic Acylation Reactions: Developing novel catalytic systems (e.g., based on earth-abundant metals or organocatalysts) for the direct acylation of furan precursors with derivatives of levulinic acid.

Rearrangement Reactions: Exploring tandem reaction sequences, such as rearrangements of appropriately substituted alkynes or allenes, that could construct the target dione (B5365651) in a single, atom-economical step.

Renewable Feedstocks: Investigating synthetic pathways that utilize biomass-derived starting materials, leveraging the natural abundance of furanics and levulinates.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic ApproachPotential AdvantagesKey Challenges
Modified Paal-Knorr Synthesis Well-established for furan synthesis. organic-chemistry.orgOften requires harsh acidic conditions and can have moderate atom economy. mdpi.com
Metal-Catalyzed Cross-Coupling High selectivity and functional group tolerance.Cost of catalysts, potential for metal contamination, and generation of stoichiometric byproducts.
[3+2] Cycloadditions High atom economy, potential for stereocontrol.Availability of suitable three-carbon and two-carbon synthons.
Catalytic C-H Acylation Direct functionalization of furan ring, high atom economy.Regioselectivity control on the furan ring and prevention of over-oxidation.

Exploration of Novel and Underexplored Reaction Pathways for Derivatization

The dual functionality of this compound offers rich opportunities for chemical derivatization. However, the selective transformation of one functional group in the presence of the other remains a significant challenge. The furan ring is susceptible to degradation under strongly acidic or oxidative conditions, while the two carbonyl groups of the dione moiety exhibit different reactivities.

Future research should systematically explore reaction pathways that enable selective modification at each reactive site. This includes:

Selective Carbonyl Reactions: Developing chemoselective methods to differentiate the two carbonyl groups. For example, the ketone adjacent to the furan ring is electronically distinct from the terminal methyl ketone, a feature that could be exploited for selective protection, reduction, or condensation reactions.

Furan Ring Functionalization: Investigating modern C-H activation and functionalization techniques that operate under mild conditions to introduce substituents at the C3, C4, or C5 positions of the furan ring without compromising the dione chain.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions that leverage the inherent reactivity of the molecule to build complex heterocyclic systems. For example, the Stetter reaction of furan-containing chalcone (B49325) analogues has been used to produce other butane-1,4-diones, showcasing a potential pathway for derivatization. researchgate.net

Integration with Advanced Computational Tools for Rational Design and Prediction

The application of computational chemistry to predict the reactivity and properties of this compound and its derivatives is an area ripe for exploration. Tools such as Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms.

Future research directions include:

Reactivity Mapping: Using computational models to predict the most likely sites for electrophilic and nucleophilic attack under various conditions, thereby guiding synthetic efforts for selective derivatization.

Conformational Analysis: Studying the conformational landscape of the pentanedione chain and its influence on the reactivity of the carbonyl groups and the furan ring.

Virtual Screening: Designing virtual libraries of derivatives and using computational methods to screen for desirable properties, such as binding affinity to biological targets or specific photophysical characteristics. Studies on related furan derivatives have successfully used DFT to optimize geometries and analyze molecular orbitals (HOMO-LUMO) to predict reactivity. nih.gov

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, reaction pathway modeling.Prediction of reactive sites, transition state energies, and spectroscopic properties. nih.gov
Molecular Dynamics (MD) Simulation of conformational dynamics in different solvents.Understanding of solvent effects on reactivity and preferred molecular shapes.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features of derivatives with biological activity or physical properties.Rational design of new analogues with enhanced performance for specific applications.

Incorporation into Complex Molecular Architectures and Supramolecular Assemblies

The structure of this compound makes it an attractive candidate for incorporation into more complex molecular and supramolecular structures. The furan ring can participate in π-stacking interactions, while the dione moiety can act as a ligand for metal coordination or a hydrogen bond acceptor.

Unaddressed challenges and future opportunities include:

Polymer Synthesis: Using the dione as a monomer or a precursor to monomers for the synthesis of novel, fully renewable functional polymers. For example, furan-based dienes have been successfully used in ADMET (Acyclic Diene Metathesis) polymerization. acs.org

Metal-Organic Frameworks (MOFs): Designing derivatives of the dione that can serve as organic linkers for the construction of porous MOFs with potential applications in gas storage, separation, or catalysis.

Synthesis of Complex Heterocycles: Employing the dione as a scaffold for the synthesis of fused heterocyclic systems, such as indolizines or other nitrogen- and oxygen-containing polycycles, which are common motifs in natural products and pharmaceuticals. The synthesis of complex furan derivatives from 1,4-dicarbonyl compounds is a well-established, though challenging, field. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.